4-(4-Chlorophenoxy)phenol
Overview
Description
4-(4-Chlorophenoxy)phenol is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is also available as a 3D model .Physical and Chemical Properties Analysis
This compound is a crystal with a molecular weight of 220.65 . It has a boiling point of 169°C and a melting point of 83°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized using etherization, reduction, dizaotization, and hydrolysis reactions, providing insights into potential synthetic pathways for 4-(4-Chlorophenoxy)phenol (Quan, 2005).
Biodegradation and Environmental Impact
- Biodegradation Dynamics : The degradation kinetics of phenol and chlorophenols, including 4-chlorophenol, indicate significant substrate interactions critical in environmental remediation processes (Sáez & Rittmann, 2004).
- Enzyme-Catalyzed Oxidation : The oxidative degradation of 4-chlorophenol using enzymes like peroxidases and laccases is a potential wastewater treatment strategy. Different enzymes show varying product characteristics and effectiveness (Aitken et al., 1994).
Catalysis and Reaction Studies
- Affinity and Catalysis Studies : Investigations into how halogenated phenols bind in enzyme active sites provide insights into their bioremediation potential. For instance, horseradish peroxidase shows different removal efficiencies and affinities for phenolic compounds (Bretz et al., 2020).
Photocatalytic and Electrochemical Processes
- Photochemical Oxidation : Studies on chlorophenols, including 4-chlorophenol, reveal their susceptibility to photooxidation, an important consideration for environmental remediation (Pandiyan et al., 2006).
- Electro-oxidation Research : Electrochemical techniques involving ozone formation and direct electrolysis are studied for the degradation of phenolic compounds like 4-chlorophenol (Amadelli et al., 2011).
Bioremediation and Environmental Safety
- Biodegradation in Wastewater Treatment : The degradation of 4-chlorophenol using combinations of UV and MnO2 for peroxymonosulfate activation is a promising technique for industrial wastewater treatment (Eslami et al., 2018).
- Cometabolic Degradation : Using Acinetobacter species for the cometabolic degradation of chlorophenols like 4-chlorophenol in sequencing batch reactors demonstrates effective bioremediation strategies (Kim & Hao, 1999).
Adsorption and Environmental Chemistry
- Adsorption Studies : Research into the adsorption behaviors of chlorophenols on activated carbon fibers offers valuable insights into the removal of these compounds from the environment (Liu et al., 2010).
Environmental Monitoring and Analysis
- Analytical Techniques : Methods have been developed for quantifying chlorophenoxy acids, closely related to this compound, in environmental samples, highlighting the importance of monitoring these compounds (Wintersteiger et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (CNS) rather than directly on skeletal muscle .
Mode of Action
Similar to chlorphenesin, it is known to act in the CNS .
Biochemical Pathways
A study on the photonitration pathway of phenol and 4-chlorophenol, which is structurally similar to 4-(4-chlorophenoxy)phenol, showed that the nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙no 2 .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, and metabolized in the liver .
Result of Action
Similar compounds like chlorphenesin are known to block nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It is known that light-induced nitration pathways of phenols are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .
Properties
IUPAC Name |
4-(4-chlorophenoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRZWSYBUCVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492772 | |
Record name | 4-(4-Chlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21567-18-0 | |
Record name | 4-(4-Chlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Chlorophenoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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